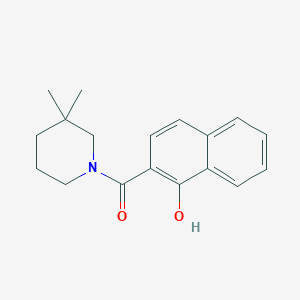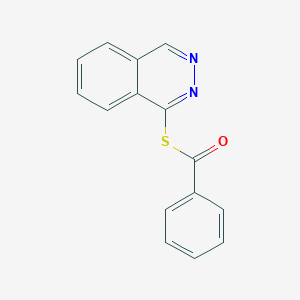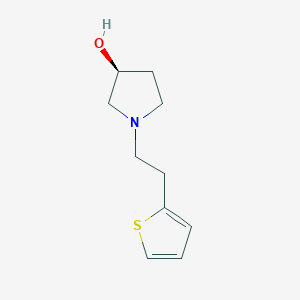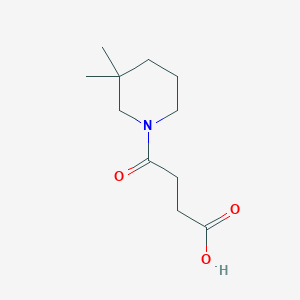
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide, also known as BM212, is a chemical compound that has shown promising results as a potential therapeutic agent. This compound has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide exerts its effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, a pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, there are also limitations to its use. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood. Additionally, the synthesis of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide can be time-consuming and expensive, limiting its accessibility to some researchers.
Orientations Futures
There are several potential future directions for research involving N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide. One area of interest is the development of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another potential direction is the investigation of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide's effects on the gut microbiome, as it has been shown to have antibacterial properties. Additionally, further studies are needed to fully understand the safety and efficacy of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide in clinical settings.
Méthodes De Synthèse
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a modified version of the Huisgen cycloaddition reaction. This involves the reaction of an alkyne and an azide to form a 1,2,3-triazole ring. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide is synthesized by reacting an alkyne with an azide in the presence of a copper catalyst. The resulting product is then subjected to further reactions to form the final compound.
Applications De Recherche Scientifique
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential anticancer agent, with promising results in preclinical studies. Additionally, N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-5-10-9(12)8-6-7(2)11-13-8/h1,6H,4-5H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJFAQRGFNIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)


![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)



